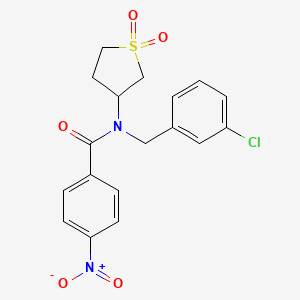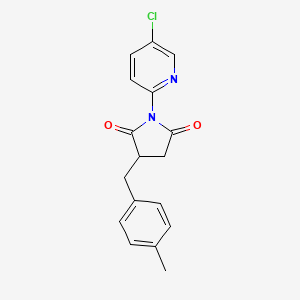
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide
説明
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide, also known as CAY10566, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide involves the inhibition of various enzymes and receptors in the body. Specifically, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to inhibit the activity of certain receptors such as the cannabinoid receptor 1 (CB1) and the peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in various physiological processes such as appetite regulation and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide are diverse and depend on the specific target enzyme or receptor that is inhibited. In cancer cells, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to induce apoptosis and cell cycle arrest by inhibiting HDACs, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies have suggested that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide may have potential therapeutic applications in neurological disorders by modulating the activity of certain receptors and enzymes in the brain.
実験室実験の利点と制限
The advantages of using N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide in lab experiments include its unique chemical structure and mechanism of action, which make it a promising candidate for therapeutic applications in various diseases. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory. However, one limitation of using N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide is its relatively low solubility in water, which may limit its effectiveness in certain experimental protocols.
将来の方向性
There are several future directions for research on N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. In addition, future research could focus on the development of more potent and selective analogs of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide that could have improved efficacy and fewer side effects. Furthermore, studies could investigate the potential use of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the unique chemical structure and mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide make it a promising compound for further research and development in the field of medicinal chemistry.
科学的研究の応用
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, studies have suggested that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the activity of certain enzymes and receptors in the brain.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-15-3-1-2-13(10-15)11-20(17-8-9-27(25,26)12-17)18(22)14-4-6-16(7-5-14)21(23)24/h1-7,10,17H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPNYQWHMICQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)

![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4078919.png)
![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4078923.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)
